

Dinitromethane vs. Trinitromethane: A Comparative Guide for Organic Synthesis

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Compound of Interest

Compound Name: Dinitromethane

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For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic strategies. This guide provides an objective comparison of **dinitromethane** and trinitromethane (nitroform), focusing on their performance in organic synthesis, supported by experimental data and detailed protocols.

Dinitromethane and trinitromethane are highly acidic C-H acids due to the strong electron-withdrawing nature of the nitro groups, making their corresponding anions, dinitromethanide and trinitromethanide, effective carbon nucleophiles. However, their reactivity, stability, and applications in organic synthesis exhibit notable differences. This guide explores these differences to aid in the selection of the appropriate reagent for specific synthetic transformations.

Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of **dinitromethane** and trinitromethane reveals key distinctions that influence their handling and reactivity.

Trinitromethane is a significantly stronger acid than **dinitromethane**, which has implications for its ease of deprotonation and the stability of its conjugate base.

Property	Dinitromethane (CH ₂ (NO ₂) ₂)	Trinitromethane (HC(NO ₂) ₃)
Molar Mass	106.04 g/mol [1]	151.04 g/mol [2]
Appearance	Colorless liquid[1]	Pale yellow crystals[2]
Melting Point	-3 °C	15 °C[2]
Boiling Point	39-40 °C at 2 mmHg[1]	Decomposes above 25 °C
Density	~1.35 g/cm ³	1.469 g/cm ³ [2]
Acidity (pKa)	~3.6	0.17 ± 0.02[2]
Stability	Relatively stable at room temperature, can be stored for months at 0 °C.[1]	Decomposes above 25 °C; its salts can be unstable and explosive.[2]

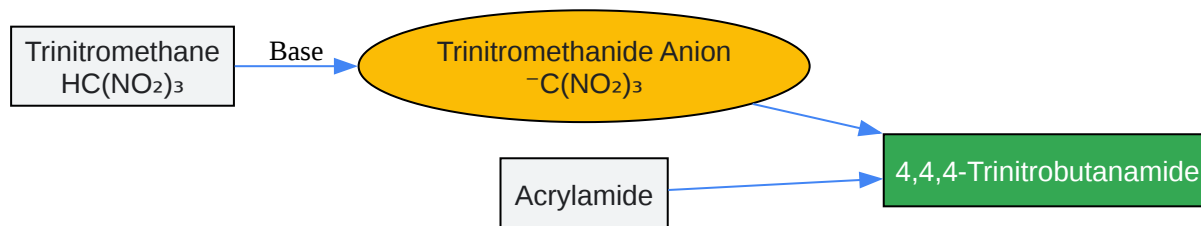
Reactivity in C-C Bond Formation

Both **dinitromethane** and trinitromethane, primarily through their conjugate bases, are valuable reagents for the formation of carbon-carbon bonds. Their utility is most prominently showcased in reactions such as the Henry (nitroaldol) reaction and the Michael addition.

Trinitromethane in Michael Addition

Trinitromethane is a potent Michael donor, readily participating in conjugate additions to α,β -unsaturated compounds. The resulting products are valuable precursors for highly functionalized molecules, particularly in the synthesis of energetic materials.

A notable example is the Michael addition of trinitromethane to acrylamide, which proceeds efficiently to form 4,4,4-trinitrobutanamide. This intermediate can be further transformed into a variety of energetic compounds. The reaction pathway highlights the utility of trinitromethane in introducing the trinitromethyl group, a key pharmacophore in many energetic materials.



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Caption: Michael addition of trinitromethane to acrylamide.

Experimental Protocol: Synthesis of 4,4,4-Trinitrobutanamide

The synthesis of 4,4,4-trinitrobutanamide via the Michael addition of trinitromethane to acrylamide is a key step in the preparation of various energetic materials. The reaction proceeds with a nearly quantitative conversion of acrylamide, yielding a pure product without the need for extensive purification. This amide can then be hydrolyzed to 4,4,4-trinitrobutanoic acid in high yield.

Materials:

- Acrylamide
- Trinitromethane (Nitroform)
- Concentrated Hydrochloric Acid
- Chloroform

Procedure for 4,4,4-Trinitrobutanamide (1): This reaction involves the direct addition of trinitromethane to acrylamide. Due to the high conversion rate, the resulting 4,4,4-trinitrobutanamide is often of sufficient purity for subsequent steps without further purification.

Procedure for 4,4,4-Trinitrobutanoic Acid (2):

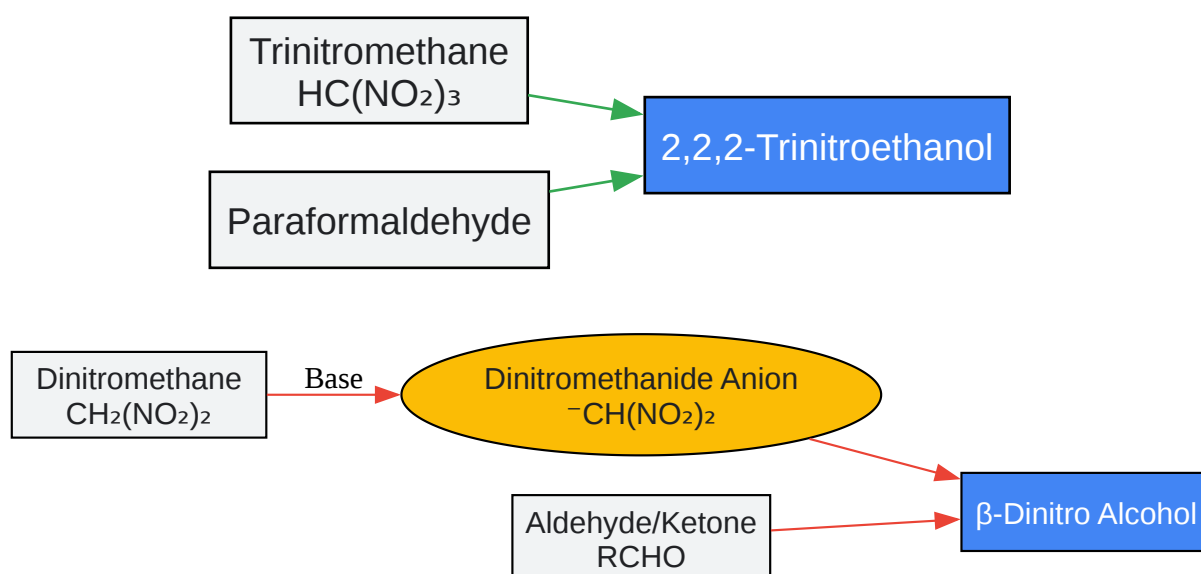
- The crude 4,4,4-trinitrobutanamide (1) is hydrolyzed in aqueous concentrated hydrochloric acid.

- The resulting crude material is recrystallized from chloroform.
- This process yields the pure 4,4,4-trinitrobutanoic acid product with a reported yield of 80%.

[3]

Trinitromethane in Henry-Type Reactions (Condensation with Formaldehyde)

Trinitromethane readily reacts with formaldehyde in a condensation reaction, analogous to the Henry reaction, to produce 2,2,2-trinitroethanol. This product is a valuable precursor for the synthesis of high explosives.



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